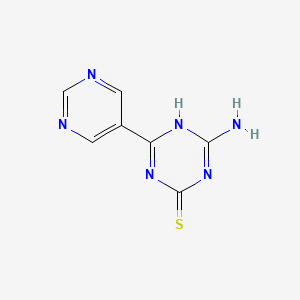

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Description

Properties

Molecular Formula |

C7H6N6S |

|---|---|

Molecular Weight |

206.23 g/mol |

IUPAC Name |

2-amino-6-pyrimidin-5-yl-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14) |

InChI Key |

FHLNSWIUECGKQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach employs chlorinated 1,3,5-triazine derivatives, such as 4,6-dichloropyrimidine or cyanuric chloride, as key intermediates. The process involves nucleophilic substitution reactions where amino groups are introduced at specific positions, followed by thiolation to incorporate the thiol functionality.

Stepwise Procedure

| Step | Description | Conditions | Reagents | Yield / Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4,6-dichloropyrimidine | Atmospheric-pressure ammonolysis or aminolysis | 4,6-dichloropyrimidine, ammonia | High availability, low cost, used as precursor |

| 2 | Nucleophilic substitution with amino groups | Reflux in ethanol or water | Ammonia or amines | Achieves selective amino substitution at position 4 or 6 |

| 3 | Thiolation to introduce thiol group | Reflux with thiourea or similar sulfur source | Thiourea, sodium hydroxide | Converts amino or chlorinated intermediates to thiol derivatives |

Research Data

A patent describes the synthesis of 4-amino-6-chloropyrimidine via ammonolysis of 4,6-dichloropyrimidine, followed by reaction with thiourea to produce 4-amino-6-(thiol)pyrimidine derivatives.

In a typical experiment, 4,6-dichloropyrimidine reacts with ammonia at 50-55°C, yielding 4-amino-6-chloropyrimidine with yields around 89-92%. Subsequent thiolation with thiourea affords the target thiol compound with high purity.

Direct Amination of Cyanuric Chloride

Method Overview

Cyanuric chloride, a triazine derivative, serves as a versatile precursor for introducing amino and pyrimidinyl groups through nucleophilic substitution. The process involves stepwise replacement of chlorine atoms with amino groups, followed by substitution with pyrimidine derivatives.

Stepwise Procedure

| Step | Description | Conditions | Reagents | Yield / Notes |

|---|---|---|---|---|

| 1 | Partial substitution of cyanuric chloride | Room temperature to 60°C | Ammonia or amines | Selective mono- or di-substitution |

| 2 | Introduction of pyrimidin-5-yl groups | Reflux with pyrimidine derivatives | Pyrimidine derivatives, base | Yields vary depending on substitution pattern |

| 3 | Final thiol or amino functionalization | Reflux with sulfur sources or amines | Thiourea, amines | Produces derivatives like 4-amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol |

Research Data

A synthesis route involves reacting cyanuric chloride with pyrimidine derivatives in the presence of potassium carbonate, followed by thiolation steps, to produce compounds with pyrimidinyl and thiol functionalities.

The method allows for selective substitution at specific chlorines, enabling targeted synthesis of the desired heterocyclic compounds.

Multi-Component and Reflux Strategies

Method Overview

This involves refluxing mixtures of chlorinated heterocycles with amino or thiol sources in solvents like ethanol or methanol, often in the presence of bases such as sodium hydroxide, to facilitate substitution and ring formation.

Sample Procedure

Reflux 4,6-dichloropyrimidine with ammonia or thiourea in ethanol at 50-60°C for 10-12 hours.

Post-reaction cooling and crystallization yield the amino or thiol derivatives.

Research Data

- Experimental data show yields exceeding 90% for amino derivatives when reaction conditions are optimized, with purification via recrystallization or filtration.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol can be contextualized by comparing it to analogous triazine derivatives.

Structural and Substituent Analysis

Physicochemical Properties

- Solubility : The pyrimidin-5-yl substituent in the target compound likely reduces solubility compared to piperazine-containing analogs (e.g., Compound 26) due to decreased basicity . However, it may exhibit better solubility than bromophenyl or indolyl derivatives, which are more lipophilic .

- LogP : Predicted logP values follow the trend: bromophenyl > indolyl > pyrimidinyl > thienyl > piperazinyl. The pyrimidine group balances moderate lipophilicity and polarity.

- Stability : The thiol group in all compounds may oxidize to disulfides, but steric hindrance from bulky substituents (e.g., bromophenyl) could slow this process .

Biological Activity

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of amino and thiol groups, offers diverse chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Characteristics

- Molecular Formula: C8H8N4S

- Molecular Weight: 192.24 g/mol

- CAS Number: 1602113-19-8

The compound features a triazine ring fused with a pyrimidine moiety, which enhances its biological relevance. The amino group is positioned at the 4th carbon of the triazine ring, while the thiol group is at the 2nd position.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Activity

- Antimicrobial Activity

- Anti-inflammatory Properties

- Antiviral Effects

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.83 |

| MCF-7 (Breast) | 16.32 |

| HeLa (Cervical) | 12.21 |

These findings suggest that this compound may act as a potent inhibitor of cell cycle progression by targeting specific kinases involved in cancer cell signaling pathways .

The mechanism through which this compound exerts its anticancer effects primarily involves:

- Kinase Inhibition : It binds to the active sites of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | Comparable to standard antibiotics |

These results indicate that it could serve as a potential lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has also highlighted its anti-inflammatory capabilities. In vitro studies revealed that the compound effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations lower than conventional anti-inflammatory drugs like dexamethasone .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in treating breast cancer cells (MCF-7). The study reported an IC50 value of approximately 16.32 µM, demonstrating significant cytotoxicity compared to control groups treated with standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was found to inhibit growth effectively at MIC values comparable to established antibiotics, indicating its potential utility in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.